molecular formula C2H5Br B13746289 Bromoethane-1,2,2-D3

Bromoethane-1,2,2-D3

Cat. No.: B13746289
M. Wt: 111.98 g/mol
InChI Key: RDHPKYGYEGBMSE-FUDHJZNOSA-N
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Description

Bromoethane-1,2,2-D3, also known as ethyl bromide-1,2,2-D3, is a deuterated form of bromoethane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C2H2BrD3, and it is commonly used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoethane-1,2,2-D3 can be synthesized through the reaction of ethane-1,2-D2 with deuterium bromide under ultraviolet light . This method ensures the incorporation of deuterium atoms into the ethane molecule, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterium bromide and ethane-1,2-D2 as starting materials is crucial for the production process .

Chemical Reactions Analysis

Types of Reactions

Bromoethane-1,2,2-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Bromoethane-1,2,2-D3 primarily involves nucleophilic substitution reactions. The deuterium atoms in the compound do not significantly alter the reaction mechanism but can affect the reaction rate due to the isotope effect. The molecular targets and pathways involved in these reactions are similar to those of non-deuterated bromoethane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The isotope effect can be used to study reaction mechanisms and pathways more accurately. Additionally, deuterated compounds often exhibit improved stability and reduced metabolic degradation, making them valuable in drug development .

Properties

Molecular Formula

C2H5Br

Molecular Weight

111.98 g/mol

IUPAC Name

1-bromo-1,2,2-trideuterioethane

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D

InChI Key

RDHPKYGYEGBMSE-FUDHJZNOSA-N

Isomeric SMILES

[2H]C([2H])C([2H])Br

Canonical SMILES

CCBr

Origin of Product

United States

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